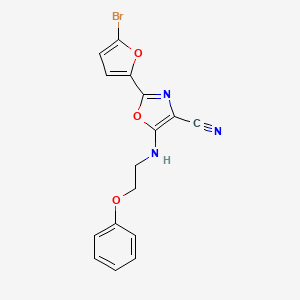
2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile is a complex organic compound that features a bromofuran moiety, an oxazole ring, and a phenoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Starting with furan, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to obtain 5-bromofuran.
Formation of Oxazole Ring: The bromofuran can then be reacted with appropriate precursors to form the oxazole ring. This might involve cyclization reactions under acidic or basic conditions.
Introduction of Phenoxyethylamine: The final step could involve the nucleophilic substitution of the oxazole intermediate with 2-phenoxyethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or phenoxyethylamine moieties.
Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.
Substitution: The bromine atom on the furan ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-5-aminooxazole-4-carbonitrile: Lacks the phenoxyethyl group.
2-(5-Bromofuran-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile: Has a methoxyethyl group instead of phenoxyethyl.
2-(5-Chlorofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile: Chlorine instead of bromine on the furan ring.
Uniqueness
The presence of the phenoxyethylamine group and the bromine atom on the furan ring makes 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile unique. These features could impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H12BrN3O3 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(2-phenoxyethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O3/c17-14-7-6-13(22-14)16-20-12(10-18)15(23-16)19-8-9-21-11-4-2-1-3-5-11/h1-7,19H,8-9H2 |
InChI Key |
YGYHZVBXEIMGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(N=C(O2)C3=CC=C(O3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















